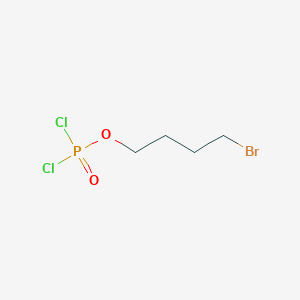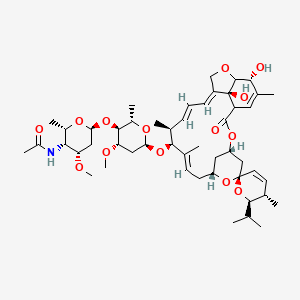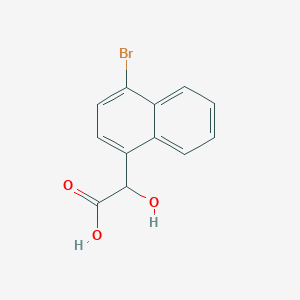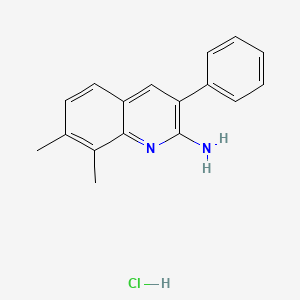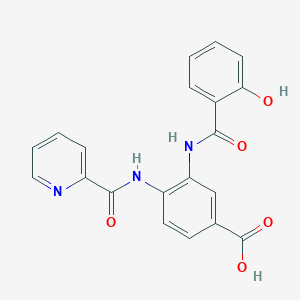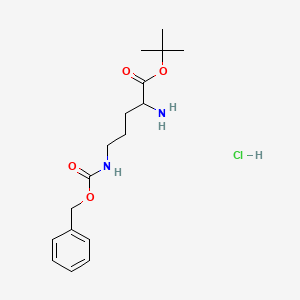
N5-Cbz-L-ornithine tert-Butyl Ester Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Orn(Z)-OtBu.HCl: is a chemical compound that is often used in various scientific research and industrial applications. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is characterized by the presence of a tert-butyl ester and a hydrochloride salt, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Orn(Z)-OtBu.HCl typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the protection of the amino group using a benzyloxycarbonyl (Z) group. The carboxyl group is then esterified with tert-butyl alcohol to form the tert-butyl ester. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of H-Orn(Z)-OtBu.HCl is carried out using large-scale batch reactors. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction conditions typically include maintaining a specific temperature and pH, as well as using appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: H-Orn(Z)-OtBu.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of protective groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce deprotected amino acids.
Scientific Research Applications
Chemistry: H-Orn(Z)-OtBu.HCl is used as a building block in the synthesis of peptides and other complex molecules. Its protected amino and carboxyl groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the metabolism of ornithine and its role in the urea cycle. It is also used in the synthesis of biologically active peptides.
Medicine: H-Orn(Z)-OtBu.HCl has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its stability and reactivity make it suitable for use in various pharmaceutical formulations.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of H-Orn(Z)-OtBu.HCl involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its role as a precursor in the synthesis of peptides and other biologically active molecules. The presence of protective groups allows for selective reactions, enabling the synthesis of complex structures with high precision.
Comparison with Similar Compounds
H-Orn(Z)-OH: A similar compound with a hydroxyl group instead of a tert-butyl ester.
H-Orn(Boc)-OtBu: Another derivative of ornithine with a different protective group (Boc) on the amino group.
H-Orn(Fmoc)-OtBu: A compound with a fluorenylmethyloxycarbonyl (Fmoc) protective group.
Uniqueness: H-Orn(Z)-OtBu.HCl is unique due to its specific combination of protective groups, which provide stability and reactivity under various conditions. This makes it particularly useful in peptide synthesis and other applications where selective reactions are required.
Properties
IUPAC Name |
tert-butyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-15(20)14(18)10-7-11-19-16(21)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKHOAVMQNAYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
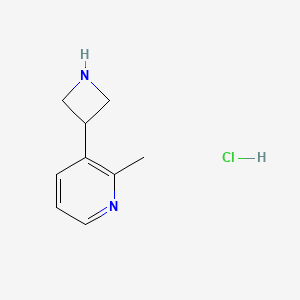
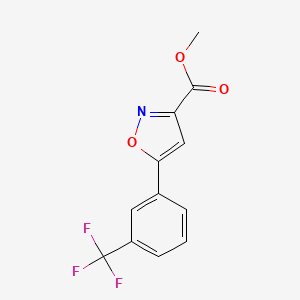
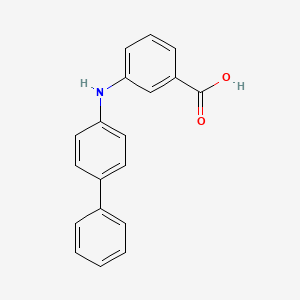

![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)
![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)
